molecular formula C24H27FN2O3S B2956105 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892783-27-6

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2956105
CAS No.: 892783-27-6
M. Wt: 442.55
InChI Key: ZWAMBTUBNKWIEC-UHFFFAOYSA-N
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Description

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Medicine: Due to its quinoline core, it may have potential as an antibacterial or antiviral agent.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro group: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions using 3,5-dimethylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The fluoro and sulfonyl groups can be substituted under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield tetrahydroquinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone with a similar core structure but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other quinolones.

Properties

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-15-6-5-7-18(9-15)31(29,30)23-14-26(4)21-11-22(20(25)10-19(21)24(23)28)27-12-16(2)8-17(3)13-27/h5-7,9-11,14,16-17H,8,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAMBTUBNKWIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC(=C4)C)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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